Cas no 1788770-62-6 (1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea)

1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea structure
1788770-62-6 structure
商品名:1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
CAS番号:1788770-62-6
MF:C16H20N2O2
メガワット:272.342204093933
CID:5405077
PubChem ID:76147111

1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea 化学的及び物理的性質

名前と識別子

    • N-(3,4-Dimethylphenyl)-N′-[2-(3-furanyl)-1-methylethyl]urea
    • 1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
    • 1-(3,4-dimethylphenyl)-3-(1-(furan-3-yl)propan-2-yl)urea
    • 1788770-62-6
    • F6356-0855
    • AKOS024549654
    • インチ: 1S/C16H20N2O2/c1-11-4-5-15(8-12(11)2)18-16(19)17-13(3)9-14-6-7-20-10-14/h4-8,10,13H,9H2,1-3H3,(H2,17,18,19)
    • InChIKey: XBJVENUNTRYWCC-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC(=C1)CC(C)NC(NC1C=CC(C)=C(C)C=1)=O

計算された属性

  • せいみつぶんしりょう: 272.152477885g/mol
  • どういたいしつりょう: 272.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6356-0855-5mg
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
5mg
$69.0 2023-09-09
Life Chemicals
F6356-0855-2μmol
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6356-0855-4mg
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
4mg
$66.0 2023-09-09
Life Chemicals
F6356-0855-2mg
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
2mg
$59.0 2023-09-09
Life Chemicals
F6356-0855-10mg
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
10mg
$79.0 2023-09-09
Life Chemicals
F6356-0855-1mg
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
1mg
$54.0 2023-09-09
Life Chemicals
F6356-0855-15mg
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
15mg
$89.0 2023-09-09
Life Chemicals
F6356-0855-5μmol
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6356-0855-3mg
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
3mg
$63.0 2023-09-09
Life Chemicals
F6356-0855-10μmol
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
1788770-62-6
10μmol
$69.0 2023-09-09

1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea 関連文献

1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]ureaに関する追加情報

Comprehensive Analysis of 1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS No. 1788770-62-6)

1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea, identified by its CAS number 1788770-62-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This urea derivative features a unique molecular structure combining a 3,4-dimethylphenyl group and a furan-3-yl moiety, making it a subject of interest for its potential biological activities. Researchers are particularly intrigued by its possible applications in drug discovery, given the rising demand for novel small-molecule therapeutics targeting metabolic and inflammatory pathways.

The compound's structural complexity, characterized by the urea linkage and furan ring, suggests potential interactions with biological targets such as enzymes or receptors. Recent studies highlight the growing trend of heterocyclic compounds in medicinal chemistry, where furan derivatives are increasingly explored for their bioactive properties. This aligns with current industry focus on sustainable drug development and precision medicine, topics frequently searched in academic and pharmaceutical circles.

From a synthetic chemistry perspective, CAS 1788770-62-6 exemplifies modern strategies in molecular design. Its synthesis likely involves multi-step organic reactions, possibly including amide coupling or urea formation techniques—methods widely discussed in green chemistry forums due to their relevance in reducing hazardous byproducts. The compound's lipophilicity (estimated from its dimethylphenyl and furan-propyl groups) makes it a candidate for bioavailability optimization studies, a hot topic in pharmacokinetic research.

Analytical characterization of this compound would typically employ advanced techniques like HPLC-MS and NMR spectroscopy, reflecting the pharmaceutical industry's shift toward high-resolution analytical methods. These techniques are frequently searched by quality control professionals and researchers validating novel compounds. The 3,4-dimethylphenyl subunit may contribute to UV absorbance properties, making it detectable via chromatographic methods—a practical consideration for laboratory technicians.

In material science applications, the furan-3-yl component suggests potential for polymer modification or functional material development, areas experiencing growth due to renewable material trends. The compound's thermal stability (inferred from its aromatic and heterocyclic components) could be relevant for high-performance material formulations, another trending search term in engineering databases.

Regulatory aspects of 1788770-62-6 would require evaluation under REACH or similar frameworks, with particular attention to its ecological impact—a major concern in contemporary chemical registration processes. The presence of both aromatic and oxygen-containing heterocycle groups necessitates thorough biodegradation studies, aligning with the green chemistry principles dominating current research priorities.

From a commercial standpoint, the compound's niche application potential makes it relevant to fine chemical suppliers and custom synthesis providers. Market analysts tracking specialty chemicals growth sectors would note increasing demand for such structurally complex intermediates, particularly in contract research organizations servicing pharmaceutical innovators.

Future research directions for 1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea may explore its structure-activity relationships through computational chemistry approaches—methods gaining traction with advances in AI-assisted drug design. The compound's molecular weight (~274 g/mol) positions it within the desirable range for drug-like molecules, a key consideration in lead compound optimization strategies.

In conclusion, CAS 1788770-62-6 represents an intriguing case study in modern medicinal chemistry and material science, bridging multiple disciplines. Its research value lies not only in potential applications but also as a model compound for investigating molecular interactions and synthetic methodologies—topics consistently ranking high in scientific literature searches and academic discourse.

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